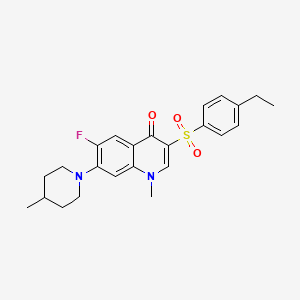

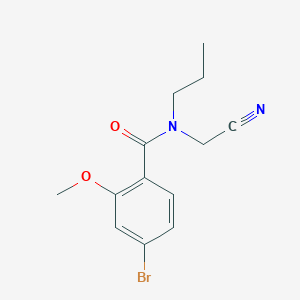

![molecular formula C21H20N4OS B2405150 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide CAS No. 671199-40-9](/img/structure/B2405150.png)

2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxalines and their derivatives, including triazoloquinoxalines, have been studied for their potential antiviral and antimicrobial activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds in the 1,2,4-triazolo[4,3-a]quinoline family have shown promising anticancer activity. For instance, some derivatives have been evaluated by the National Cancer Institute of Bethesda (NCI) for their anticancer activity . The results indicated that these compounds were active against various human cell lines .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties. They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[4,3-a]quinoline derivatives have been found to possess analgesic and anti-inflammatory properties .

Antioxidant Activity

These compounds have demonstrated antioxidant activity, which can help protect cells from damage by harmful free radicals .

Antiviral Activity

The 1,2,4-triazolo[4,3-a]quinoline family has shown antiviral properties, making them potential candidates for the development of new antiviral drugs .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes.

Antitubercular Agents

The 1,2,4-triazolo[4,3-a]quinoline derivatives have shown potential as antitubercular agents .

Pro-apoptotic Activity

Some derivatives have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . This indicates their potential in inducing apoptosis, a process that can kill cancer cells.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to have potential activity against the A2B receptor , which is known to be involved in various pathological conditions, including tumors and ischemia .

Mode of Action

The compound interacts with its target, the A2B receptor, through a process of antagonism . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. The A2B receptor requires a high level of adenosine for activation, so by inhibiting this process, the compound can mediate conditions associated with high levels of adenosine .

Biochemical Pathways

The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing the A2B receptor, the compound can potentially affect these pathways and their downstream effects, including angiogenesis, a major mechanism for tumor growth regulation .

Result of Action

The compound’s action results in the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

IUPAC Name |

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-15-13-17-9-5-6-10-18(17)25-20(15)23-24-21(25)27-14-19(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXTXBCOVQMKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2405067.png)

![Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2405068.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2405070.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2405077.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2405078.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2405080.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)